2-Bromo-6-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Bromo-6-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles It is characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the sixth position on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)nicotinonitrile typically involves the bromination of 6-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted nicotinonitriles can be formed.
Coupling Products: The major products are biaryl or alkyl-aryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Agrochemicals: It is used in the development of novel pesticides and herbicides due to its ability to interact with biological targets.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)nicotinonitrile depends on its application. In pharmaceuticals, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target sites through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinonitrile
- 2-Fluoro-6-(trifluoromethyl)nicotinonitrile
- 2-Iodo-6-(trifluoromethyl)nicotinonitrile
Uniqueness
2-Bromo-6-(trifluoromethyl)nicotinonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-6-4(3-12)1-2-5(13-6)7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZOYRMCFHCDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657938 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187582-21-3 | |
Record name | 2-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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